molecular formula C15H11ClN2O4S B12493995 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl chloroacetate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl chloroacetate

Cat. No.: B12493995
M. Wt: 350.8 g/mol
InChI Key: GRNMJWAEXBUPRS-UHFFFAOYSA-N
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Description

4-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]phenyl 2-chloroacetate is a complex organic compound that features a benzothiazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzothiazole ring, along with the chloroacetate group, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]phenyl 2-chloroacetate typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.

    Introduction of the Dioxo Group:

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.

    Esterification: The final step involves the esterification of the phenyl group with chloroacetic acid under acidic conditions to form the chloroacetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dioxo group, converting it to a thioether or thiol.

    Substitution: The chloroacetate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, thiols.

    Substitution: Aminoacetates, thioacetates, alkoxyacetates.

Scientific Research Applications

4-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]phenyl 2-chloroacetate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to the bioactivity of the benzothiazole ring.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]phenyl 2-chloroacetate involves its interaction with biological macromolecules:

    Molecular Targets: The compound targets enzymes and proteins, often inhibiting their activity by binding to active sites or allosteric sites.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid
  • 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-benzothiazol-2-yl)benzamide

Uniqueness

4-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]phenyl 2-chloroacetate is unique due to the presence of both the benzothiazole ring and the chloroacetate group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for diverse applications.

Properties

Molecular Formula

C15H11ClN2O4S

Molecular Weight

350.8 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-chloroacetate

InChI

InChI=1S/C15H11ClN2O4S/c16-9-14(19)22-11-7-5-10(6-8-11)17-15-12-3-1-2-4-13(12)23(20,21)18-15/h1-8H,9H2,(H,17,18)

InChI Key

GRNMJWAEXBUPRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)OC(=O)CCl

Origin of Product

United States

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